molecular formula C11H22Cl2N2O B1432140 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride CAS No. 1390654-21-3

9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride

Cat. No. B1432140
M. Wt: 269.21 g/mol
InChI Key: JNGFQPLNWXXUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride” is a chemical compound with the empirical formula C11H22Cl2N2O. Its molecular weight is 269.21 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of this compound is Cl.Cl.CN1CCC2(CCNC2)CCC1=O . This provides a way to represent the structure of the chemical in text format, but it doesn’t provide a full 3D structural analysis.

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a combustible solid .

properties

IUPAC Name

9-methyl-3,9-diazaspiro[5.6]dodecan-10-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.2ClH/c1-13-9-6-11(3-2-10(13)14)4-7-12-8-5-11;;/h12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGFQPLNWXXUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCC1=O)CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
Reactant of Route 2
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
Reactant of Route 3
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
Reactant of Route 4
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
Reactant of Route 5
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
Reactant of Route 6
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride

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